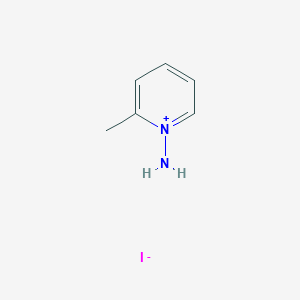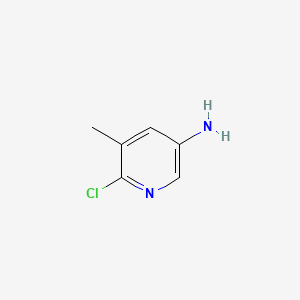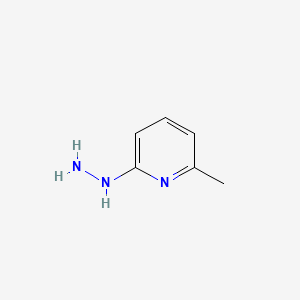
2-肼基-6-甲基吡啶
描述
2-Hydrazinyl-6-methylpyridine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 .
Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-6-methylpyridine is1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Hydrazinyl-6-methylpyridine is a liquid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 262.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学研究应用
抗癌和抗菌研究
已经探索了2-肼基-6-甲基吡啶衍生物在抗癌和抗菌应用中的潜力。Kumar B.R. Chaitanya et al. (2022)的研究合成了从2-肼基-6-甲基吡啶衍生物衍生的吡啶衍生物配体的金属配合物,表明对肺癌和肝细胞癌细胞系具有细胞毒性作用,以及对各种细菌菌株具有中等到显著的抗菌活性。
杂环化合物的合成
2-肼基-6-甲基吡啶用于合成各种杂环化合物。例如,И. C. Арустамова和B. T. Пивень(2013年)报道了通过氨基化或肼化2-氯-3-氰基-4-甲氧基-6-甲基吡啶衍生物合成4-N-取代的1H-呋喃[3,4-c]吡啶-3-酮和吡唑并[3,4-b]吡啶。
质谱衍生试剂
2-肼基-1-甲基吡啶,一个密切相关的化合物,已被开发为液相色谱-电喷雾离子化质谱(LC-ESI-MS)氧类固醇的衍生试剂,由T. Higashi et al. (2005)探讨。这种试剂增强了样品中单氧类固醇的检测灵敏度。
杂化衍生物的合成和抗微生物活性
E. M. Flefel et al. (2018)的研究重点是从6-(3,4-二甲基苯基)-2-肼基-4-(噻吩-2-基)-吡啶-3-碳腈开始合成新型吡啶和融合吡啶衍生物。这些化合物表现出抗微生物和抗氧化活性。
有机金属化学中的催化应用
三牙螯合物,包括2-肼基-6-甲基吡啶衍生物,在材料科学、生物医药化学和有机金属催化等各种研究领域中得到应用。A. Winter et al. (2011)审查了这些应用的范围和局限性,特别是在有机和高分子化学中。
安全和危害
属性
IUPAC Name |
(6-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-2-4-6(8-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGWJKUYXVTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544536 | |
| Record name | 2-Hydrazinyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-6-methylpyridine | |
CAS RN |
5315-24-2 | |
| Record name | 2-Hydrazinyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



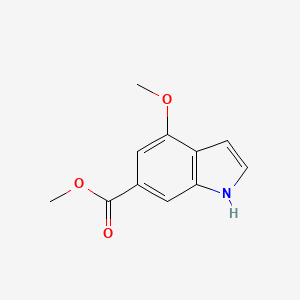
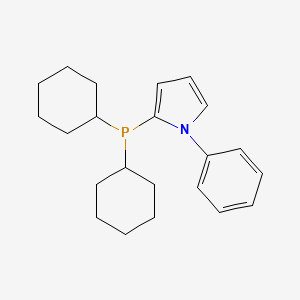


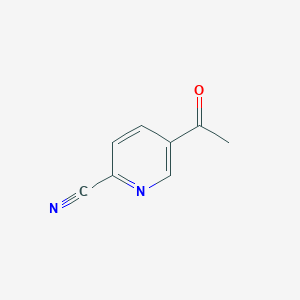
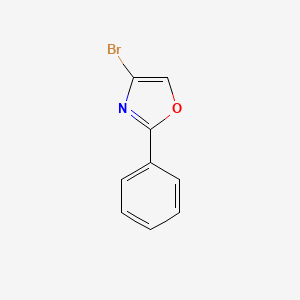
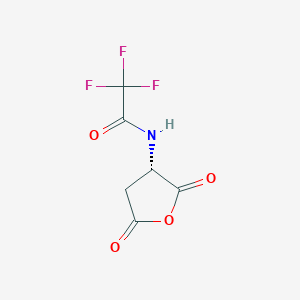
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
